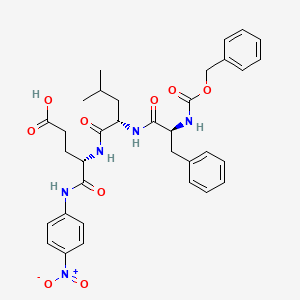

![molecular formula C7H9NO B560837 6-Azabicyclo[3.2.1]oct-3-EN-7-one CAS No. 108659-37-6](/img/structure/B560837.png)

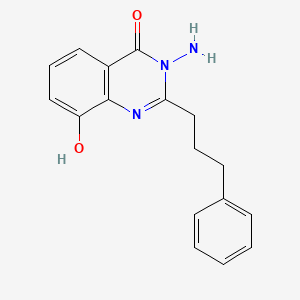

6-Azabicyclo[3.2.1]oct-3-EN-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Azabicyclo[3.2.1]oct-3-EN-7-one is a chemical compound with the molecular weight of 124.14 .

Synthesis Analysis

The synthesis of this compound involves a three-step process starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one . The lactone ring of 6 is opened with amines to produce amides, which are then reduced with lithium aluminium hydride to form amino alcohols . This synthetic route can produce both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the opening of the lactone ring with amines to form amides, and the reduction of these amides with lithium aluminium hydride to produce amino alcohols .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 124.14 .Scientific Research Applications

Synthesis and Structural Analysis : 8-Azabicyclo[3.2.1]oct-3-en-2-ones have been synthesized using asymmetric 1,3-dipolar cycloadditions, showing excellent diastereofacial selectivity. This process was confirmed through X-ray diffraction studies (Curtis, Ball, & Kulagowski, 2006).

Pharmacological Properties : Certain compounds like 2-azabicyclo[3.2.1]oct-3-enes exhibit low antimicrobial and hypotensive activity. These were synthesized from reactions involving 4-chloroalkyl-1,4-dihydropyridines or azepines (Gregory, Bullock, & Chen, 1985).

Stereoselective Reductions : The stereoselective reduction of certain derivatives like (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol has been accomplished, providing insight into the synthesis of optically active compounds (Philip, Pitner, Joo, Triggle, & Carroll, 1990).

Synthesis of Novel Compounds : Research on the rearrangement of the 2-azabicyclo[2.2.2]octane skeleton has led to the synthesis of the 6-azabicyclo[3.2.1]octan-4-one system, demonstrating potential for creating new chemical structures (Holmes, Raithby, Thompson, Baxter, & Dixon, 1983).

Antimicrobial Activity : New pyrrolam A analogues synthesized through cascade reactions of azlactones showed good antimicrobial activity. These compounds offer a straightforward procedure for creating multicyclic semi-alkaloids (Parhizkar et al., 2017).

Chemical Synthesis Techniques : A novel protocol for synthesizing 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids from simple aldehydes, amides, and maleic anhydride has been developed, highlighting advances in multi-component coupling reactions (Neumann et al., 2002).

Analgetic and Narcotic Antagonist Activities : 1-Phenyl-6-azabicyclo[3.2.1]octanes have been investigated for their analgetic and narcotic antagonist activities, contributing to the understanding of structure-activity relationships in medicinal chemistry (Takeda et al., 1977).

Dopamine Transporter Inhibitors : The synthesis of 6-substituted 1-azabicyclo[3.2.1]octanes has opened up a new class of compounds with monoamine transporter inhibitory activity. This is particularly significant in the context of neurological disorders (Tamiz et al., 2000).

Safety and Hazards

Future Directions

The 6-Azabicyclo[3.2.1]oct-3-EN-7-one scaffold has significant potential in the field of drug discovery . Its unique structure makes it a challenging scaffold to acquire, but it has been applied as a key synthetic intermediate in several total syntheses . Future research may focus on developing new synthetic methodologies for this compound .

Properties

IUPAC Name |

6-azabicyclo[3.2.1]oct-3-en-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-7-5-2-1-3-6(4-5)8-7/h1,3,5-6H,2,4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKHEEYKLRFBKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2CC1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666965 |

Source

|

| Record name | 6-Azabicyclo[3.2.1]oct-3-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108659-37-6 |

Source

|

| Record name | 6-Azabicyclo[3.2.1]oct-3-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)

![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)

![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)